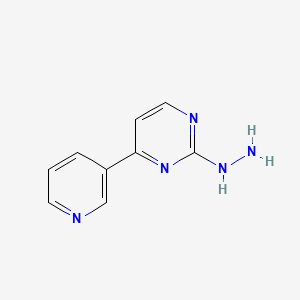

2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-3-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,10H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSPWNCSNGGZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Reactions of 2 Hydrazinyl 4 Pyridin 3 Yl Pyrimidine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group in 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine is a highly nucleophilic center, making it susceptible to reactions with various electrophiles. This reactivity is harnessed to introduce new functionalities and to construct fused ring systems.

Formation of Hydrazones via Condensation with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones readily forms hydrazone derivatives. This condensation reaction is a fundamental transformation of the hydrazine moiety. For instance, the condensation of similar 2,4-diarylaminopyrimidine hydrazine intermediates with a variety of commercially available aldehydes or ketones leads to the formation of the corresponding hydrazones. researchgate.net One specific example involves the synthesis of (E)-2-((5-chloro-2-(2-(pyridin-3-ylmethylene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide, which is formed from the reaction of a hydrazinylpyrimidine with pyridine-3-carbaldehyde. researchgate.net While this example does not use this compound as the starting material, it demonstrates the general reactivity of the hydrazinylpyrimidine scaffold in forming hydrazones.

Similarly, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields the corresponding hydrazide-hydrazone derivative, showcasing the reactivity of a pyridine-containing carbonyl compound in this type of condensation. nih.gov These reactions are typically carried out in a suitable solvent like ethanol (B145695) or dioxane, often with heating. researchgate.netnih.gov

Table 1: Examples of Hydrazone Formation from Hydrazinylpyrimidine Analogs

| Hydrazine Derivative | Carbonyl Compound | Product | Reference |

| 2-((5-chloro-2-hydrazinylpyrimidin-4-yl)amino)-N-methylbenzamide | Pyridine-3-carbaldehyde | (E)-2-((5-chloro-2-(2-(pyridin-3-ylmethylene)hydrazineyl)pyrimidin-4-yl)amino)-N-methylbenzamide | researchgate.net |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazine moiety is a key functional group for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the initial formation of a hydrazone or a related intermediate, which then undergoes an intramolecular ring closure.

The fusion of a triazole ring to the pyrimidine (B1678525) core results in the formation of triazolopyrimidines. A common method to achieve this is the reaction of a 2-hydrazinopyrimidine (B184050) derivative with a one-carbon synthon, such as formic acid or triethyl orthoformate. For example, 2-hydrazino-4,6-dimethylpyrimidine undergoes ring closure with benzoyl chloride to yield 5,7-dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine. nih.gov Similarly, reactions of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one with formic acid or acetic acid lead to the corresponding triazolopyrimidines. nih.gov

Another approach involves the oxidative cyclization of 2-pyridylhydrazones. The use of N-chlorosuccinimide (NCS) as an oxidizing agent can efficiently convert 2-pyridylhydrazones into nih.govmdpi.comsemanticscholar.orgtriazolo[4,3-a]pyridine derivatives. mdpi.com This methodology is suggested to be applicable for the synthesis of nih.govmdpi.comsemanticscholar.orgtriazolo[4,3-a]pyrimidines as well. mdpi.com Furthermore, the reaction of a hydrazino derivative with nicotinic acid in the presence of phosphorus oxychloride can lead to the formation of a 2-pyridin-3-yl-substituted fused triazolopyrimidine system. nih.gov

Table 2: Synthesis of Triazolopyrimidine Derivatives from Hydrazinopyrimidine Analogs

| Hydrazinopyrimidine Analog | Reagent | Fused Heterocycle | Reference |

| 2-Hydrazino-4,6-dimethylpyrimidine | Benzoyl chloride | 5,7-Dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine | nih.gov |

| 6-Aryl-5-cyano-2-hydrazinopyrimidin-4-one | Formic acid | Triazolo[4,3-a]pyrimidine derivative | nih.gov |

| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Nicotinic acid / POCl₃ | 2-Pyridin-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e] nih.govmdpi.comsemanticscholar.orgtriazolo[1,5-c]pyrimidine | nih.gov |

The reaction of 2-hydrazinopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolopyrimidines. For instance, the reaction of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one with acetylacetone (B45752) or ethyl acetoacetate (B1235776) yields the corresponding 2-(3,5-dimethyl-1-pyrazoly)pyrimidine derivatives. nih.gov Similarly, 2-hydrazino-4,6-dimethylpyrimidine reacts with acetylacetone to give a pyrazole (B372694) derivative. nih.gov

The synthesis of pyrazolo[3,4-d]pyrimidines can also be achieved from hydrazinopyrimidine precursors. semanticscholar.orgtsijournals.com For example, a hydrazinopyrazolopyrimidine can be condensed with aromatic aldehydes to form pyrazolo[4,3-e] nih.govmdpi.comsemanticscholar.orgtriazolo[1,5-c]pyrimidine derivatives. semanticscholar.org

Table 3: Formation of Pyrazolopyrimidines from Hydrazinopyrimidine Analogs

| Hydrazinopyrimidine Analog | Reagent | Fused Heterocycle | Reference |

| 6-Aryl-5-cyano-2-hydrazinopyrimidin-4-one | Acetylacetone | 2-(3,5-Dimethyl-1-pyrazoly)pyrimidine derivative | nih.gov |

| 2-Hydrazino-4,6-dimethylpyrimidine | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | nih.gov |

| Hydrazinopyrazolopyrimidine | Aromatic aldehydes | Pyrazolo[4,3-e] nih.govmdpi.comsemanticscholar.orgtriazolo[1,5-c]pyrimidine derivative | semanticscholar.org |

The versatile reactivity of the hydrazine moiety allows for the formation of other fused heterocyclic systems. For example, the reaction of 2-hydrazinopyrimidine derivatives with carbon disulfide can lead to the formation of triazolopyrimidine-thiones or other sulfur-containing fused rings. nih.gov The reaction of 2-hydrazino-4,6-dimethylpyrimidine with carbon disulfide gives 5,7-dimethyl- nih.govmdpi.comsemanticscholar.orgtriazolo[4,3-a]pyrimidine-3-thiol. nih.gov

Furthermore, the reaction of a hydrazino group with nitrous acid can lead to the formation of a tetrazole ring fused to the pyrimidine core. For instance, 2-hydrazinyl-3H-imidazo[4,5-b]pyridine reacts with nitrous acid to form the corresponding tetrazolo[1,5-a]imidazo[4,5-b]pyridine. researchgate.net

Acylation and Sulfonylation of Hydrazine Nitrogen Atoms

Modifications of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient system due to the presence of two nitrogen atoms. However, this is counterbalanced by the electron-donating nature of the hydrazinyl group at the C2-position. This interplay of electronic effects governs the reactivity of the pyrimidine core towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Core

Electrophilic Substitution: The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, the presence of the strongly activating hydrazinyl group at the C2-position is expected to enhance the electron density of the ring, particularly at the C5-position. This makes the C5-position the most probable site for electrophilic attack. Reactions such as halogenation, nitration, and sulfonation, which are typically challenging with unsubstituted pyrimidines, may proceed under milder conditions on this activated scaffold. researchgate.net

For instance, bromination of similarly activated pyrimidine systems has been shown to occur at the C5-position. It is anticipated that the treatment of this compound with reagents like N-bromosuccinimide (NBS) would yield the corresponding 5-bromo derivative.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrimidine ring of this compound is less likely to occur without the presence of a suitable leaving group. The carbon atoms of the pyrimidine ring are not sufficiently electrophilic to be attacked by nucleophiles directly. However, should a derivative of this compound bear a leaving group, such as a halogen, at the C2 or C4-positions, nucleophilic displacement would be a viable transformation. In pyrimidine systems, the C4-position is generally more susceptible to nucleophilic attack than the C2-position. stackexchange.com

Functionalization at Unsubstituted Positions

The unsubstituted C5 and C6 positions of the pyrimidine ring are potential sites for functionalization, primarily through C-H activation strategies. While the C5-position is electronically favored for electrophilic substitution, modern catalytic methods enable the introduction of various functional groups at both positions.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. nih.gov For this compound, directed C-H activation could be a promising approach. The nitrogen atoms within the pyrimidine and pyridine (B92270) rings, as well as the hydrazinyl group, can act as directing groups, guiding a metal catalyst to a specific C-H bond. This could enable the introduction of alkyl, aryl, or other functional groups at the C5 or C6 positions, depending on the catalyst and directing group employed.

Below is a table summarizing the predicted electrophilic substitution reactions on the pyrimidine core of this compound, based on the reactivity of analogous compounds.

| Reaction | Reagent | Predicted Product | Reference (Analogous Systems) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-hydrazinyl-4-(pyridin-3-yl)pyrimidine | nih.gov |

| Nitration | HNO₃/H₂SO₄ | 2-Hydrazinyl-5-nitro-4-(pyridin-3-yl)pyrimidine | nih.gov |

Transformations of the Pyridin-3-yl Substituent

The pyridin-3-yl moiety offers additional opportunities for chemical modification, distinct from the pyrimidine ring. These transformations can target the pyridine nitrogen or the carbon atoms of the pyridine ring.

Reactions on the Pyridine Nitrogen (e.g., N-oxidation, quaternization)

N-oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wur.nl The N-oxidation of the pyridine ring can alter the electronic properties of the molecule and can also serve as a handle for further functionalization. Pyridine N-oxides are known to be more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines.

Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. researchgate.net This reaction introduces a positive charge into the molecule and can significantly modify its physical and biological properties. The quaternization is typically carried out by heating the pyridine derivative with an excess of the alkylating agent.

The following table outlines the expected reactions at the pyridine nitrogen of this compound.

| Reaction | Reagent | Predicted Product | Reference (Analogous Systems) |

|---|---|---|---|

| N-oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Hydrazinyl-4-(1-oxido-pyridin-1-ium-3-yl)pyrimidine | wur.nl |

| Quaternization | Methyl iodide (CH₃I) | 3-(2-Hydrazinyl-pyrimidin-4-yl)-1-methyl-pyridin-1-ium iodide | researchgate.net |

Substitutions on the Pyridine Ring

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature. When such reactions do occur, they typically proceed at the 3-position (meta to the nitrogen). In the case of this compound, the 3-position of the pyridine ring is already substituted. The other positions (2, 4, 5, and 6) are deactivated towards electrophilic attack. Therefore, direct electrophilic substitution on the pyridin-3-yl ring is expected to be challenging. rsc.orgbu.edu.eg

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyridine ring generally requires the presence of a good leaving group at the 2-, 4-, or 6-positions. stackexchange.comasianpubs.org In the absence of such a leaving group, direct nucleophilic attack on the pyridin-3-yl ring of the title compound is unlikely. However, if a derivative were synthesized with a leaving group at one of these activated positions, it would be susceptible to displacement by a variety of nucleophiles.

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to determining the electronic and vibrational states of the molecule, identifying its functional groups, and confirming its molecular weight and connectivity.

While complete experimental spectra for 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine are not widely published, the expected NMR signals can be predicted based on the analysis of its structural fragments—2-hydrazinopyridine and 4-substituted pyrimidines—and related derivatives. nih.govchemicalbook.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the hydrazinyl and aromatic protons. The two protons of the terminal amino group (-NH₂) and the single proton of the secondary amine (-NH-) of the hydrazinyl moiety are expected to appear as broad singlets that are exchangeable with D₂O. nih.gov The aromatic region should contain seven protons corresponding to the pyrimidine (B1678525) and pyridine (B92270) rings. The protons on the pyridine ring are expected between δ 7.0-9.5 ppm, with the proton at the C2' position being the most deshielded due to its proximity to the nitrogen atom. researchgate.net The pyrimidine protons at the C5 and C6 positions would likely appear as a pair of doublets.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals for the carbon atoms. Carbons directly bonded to nitrogen atoms, such as C2, C4, and C6 of the pyrimidine ring, are predicted to resonate at the lowest field (δ 150-170 ppm). chemicalbook.com The remaining carbon signals from the pyridine and pyrimidine rings would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine H-2' | ¹H | ~9.2 - 9.4 | s or d |

| Pyridine H-6' | ¹H | ~8.7 - 8.9 | d |

| Pyrimidine H-6 | ¹H | ~8.5 - 8.7 | d |

| Pyridine H-4' | ¹H | ~8.0 - 8.3 | dt |

| Pyridine H-5' | ¹H | ~7.5 - 7.7 | dd |

| Pyrimidine H-5 | ¹H | ~7.2 - 7.4 | d |

| Hydrazinyl -NH- | ¹H | Broad, variable | br s |

| Hydrazinyl -NH₂ | ¹H | Broad, variable | br s |

| Pyrimidine C2, C4, C6 | ¹³C | 155 - 170 | - |

| Pyridine C2', C6' | ¹³C | 145 - 155 | - |

| Pyridine/Pyrimidine CH | ¹³C | 110 - 140 | - |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by vibrations from the N-H bonds of the hydrazinyl group and the C=N and C=C bonds within the aromatic rings. nih.govresearchgate.net

Key expected absorption bands include:

N-H Stretching: The hydrazinyl group should exhibit multiple bands in the 3200-3400 cm⁻¹ region. Typically, an asymmetric and a symmetric stretching vibration for the terminal -NH₂ group are observed, along with a broader absorption for the -NH- group. mdpi.com

Aromatic C-H Stretching: Sharp absorption bands are expected to appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The region between 1400 cm⁻¹ and 1650 cm⁻¹ will contain a series of sharp, strong bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine and pyridine rings. nih.gov

N-H Bending: A moderately strong band around 1600-1640 cm⁻¹ is characteristic of the scissoring vibration of the -NH₂ group.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ (Hydrazinyl) | 3300 - 3400 |

| N-H Stretch | -NH- (Hydrazinyl) | 3200 - 3300 |

| C-H Stretch | Aromatic (Pyridinyl, Pyrimidinyl) | 3000 - 3100 |

| N-H Bend | -NH₂ (Hydrazinyl) | 1600 - 1640 |

| C=N and C=C Stretch | Aromatic Rings | 1400 - 1650 |

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₉N₅, corresponding to a monoisotopic mass of 187.085795 Da. chemspider.com

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 187. The fragmentation of this ion is expected to proceed through several pathways, including the cleavage of the hydrazinyl group and the decomposition of the heterocyclic rings. Common fragmentation patterns for pyrimidines involve the loss of HCN, while hydrazinyl-substituted heterocycles can lose nitrogen-containing radicals. researchgate.netsapub.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 187 | [C₉H₉N₅]⁺˙ (Molecular Ion) | - |

| 156 | [C₉H₈N₃]⁺ | ·N₂H₃ |

| 105 | [C₆H₄N₂]⁺˙ (Pyridinyl-cyanide) | C₃H₅N₃ |

| 78 | [C₅H₄N]⁺ (Pyridinyl cation) | C₄H₅N₄ |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a conjugated system containing multiple heteroatoms, this compound is expected to exhibit strong absorption in the ultraviolet region. The spectrum would likely show multiple bands corresponding to π → π* and n → π* transitions. researchgate.net

The high-energy π → π* transitions, involving the extensive conjugated system of the pyridinyl-pyrimidine core, are expected to produce intense absorption bands, likely below 300 nm. The n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms, would result in weaker absorption bands at longer wavelengths, potentially above 300 nm. researchgate.net The position and intensity of these bands can be influenced by solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

While a crystal structure for this compound itself is not available in the surveyed literature, analysis of closely related structures, such as 4-Hydrazino-2-(methylsulfanyl)pyrimidine, provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov

Table 4: Representative Crystallographic Data from an Analogous Compound, 4-Hydrazino-2-(methylsulfanyl)pyrimidine Data from a structurally related compound to predict solid-state characteristics. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Key Structural Feature | Essentially planar molecule |

| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonds |

| Resulting Supramolecular Motif | Centrosymmetric dimers forming wave-like chains |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is determined by the specific lengths of its covalent bonds and the angles between them. These parameters are influenced by factors such as hybridization, electron delocalization, and steric hindrance.

Bond Lengths: In pyrimidine derivatives, the bond lengths within the pyrimidine and pyridine rings are expected to exhibit values intermediate between typical single and double bonds, indicative of their aromatic character. For instance, C-N bond lengths in pyrimidine rings of crystallized derivatives are generally reported to be in the range of 1.329 Å to 1.344 Å. The C-C bond lengths within the rings would similarly reflect this aromaticity. The bond connecting the pyrimidine and pyridine rings (a C-C single bond) would be slightly shorter than a typical alkane C-C bond due to the sp²-sp² hybridization of the connected carbon atoms. The C-N and N-N bonds of the hydrazinyl group would be expected to have lengths consistent with single bonds, although some electron delocalization with the pyrimidine ring could slightly shorten the C-N bond.

Interactive Data Table: Expected Bond Lengths in this compound

| Atom 1 | Atom 2 | Expected Bond Length (Å) |

| C | C (pyrimidine) | ~1.39 |

| C | N (pyrimidine) | ~1.33 |

| C | C (pyridine) | ~1.39 |

| C | N (pyridine) | ~1.34 |

| C (pyrimidine) | C (pyridine) | ~1.49 |

| C (pyrimidine) | N (hydrazinyl) | ~1.35 |

| N | N (hydrazinyl) | ~1.45 |

Bond Angles: The internal bond angles of the pyrimidine and pyridine rings are anticipated to be close to 120°, consistent with the sp² hybridization of the ring atoms. However, the presence of nitrogen heteroatoms will likely cause slight deviations from the ideal hexagonal geometry. The bond angles around the hydrazinyl group would be expected to be in the range of a tetrahedral geometry, approximately 109.5°, but could be influenced by lone pair repulsion and hydrogen bonding.

Interactive Data Table: Expected Bond Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |

| N | C | N (pyrimidine) | ~116-122 |

| C | N | C (pyrimidine) | ~116-122 |

| C | C | C (pyridine) | ~120 |

| C | N | C (pyridine) | ~118 |

| C (pyrimidine) | C (pyrimidine) | C (pyridine) | ~120 |

| N (pyrimidine) | C (pyrimidine) | N (hydrazinyl) | ~120 |

| C (pyrimidine) | N (hydrazinyl) | N (hydrazinyl) | ~112 |

Interactive Data Table: Key Torsional Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description | Expected Torsional Angle (°) |

| N(pyrimidine) | C(pyrimidine) | C(pyridine) | N(pyridine) | Pyrimidine-Pyridine twist | Variable, likely non-zero |

| C(pyrimidine) | C(pyrimidine) | N(hydrazinyl) | N(hydrazinyl) | Hydrazinyl group orientation | Variable |

Investigation of Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding: The hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine and pyridine rings are effective hydrogen bond acceptors. This combination strongly suggests that hydrogen bonding will be a dominant feature in the supramolecular assembly. It is highly probable that N-H···N hydrogen bonds will form, linking molecules into chains, dimers, or more complex networks. The formation of specific hydrogen-bonding motifs, such as the R²₂(8) graph set, is commonly observed in similar structures.

π-π Stacking Interactions: The aromatic pyrimidine and pyridine rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would likely contribute to the stabilization of the crystal packing. The geometry of these interactions can be either face-to-face or offset.

Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bond | N-H (hydrazinyl) | N (pyrimidine/pyridine) | 2.8 - 3.2 | Formation of chains, dimers, and networks |

| π-π Stacking | Pyrimidine ring | Pyridine ring | 3.3 - 3.8 | Stabilization of crystal packing |

| C-H···N | C-H (aromatic) | N (pyrimidine/pyridine) | 3.2 - 3.6 | Directional packing stabilization |

| C-H···π | C-H (aromatic) | Pyrimidine/Pyridine π-system | 3.4 - 3.8 | Contribution to packing efficiency |

Computational and Theoretical Investigations of 2 Hydrazinyl 4 Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ekb.egtandfonline.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation.

For 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms—the one with the lowest potential energy. tandfonline.com Different combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) are used to approximate the exact energy of the molecule. ekb.egtandfonline.com The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N(Hydrazinyl) | ~1.37 Å |

| Bond Length | C4-C(Pyridinyl) | ~1.48 Å |

| Bond Angle | N1-C2-N3 | ~125° |

| Dihedral Angle | C5-C4-C(Pyridinyl)-N(Pyridinyl) | ~30-40° |

| Note: This table is illustrative. The values are representative estimates based on similar molecular fragments and are not from actual calculations on the target compound. |

Calculation of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

This calculation would predict the 1H and 13C NMR spectra of this compound. By computing the magnetic shielding around each nucleus in the optimized geometry, a theoretical spectrum is generated. These predicted chemical shifts are invaluable for interpreting and assigning signals in experimentally obtained NMR spectra.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. wuxibiology.com FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | ~4.0 to 5.0 |

| Note: This table contains estimated values for illustrative purposes and does not represent actual calculated data for the compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, treating atoms as classical particles moving according to Newton's laws of motion. mdpi.com

Conformational Analysis and Rotational Barriers

The this compound molecule has several rotatable single bonds, such as the bond connecting the pyrimidine (B1678525) and pyridine (B92270) rings and the C-N bond of the hydrazinyl group. Conformational analysis would explore the different spatial arrangements (conformers) that result from rotation around these bonds. MD simulations or systematic potential energy surface scans can identify the most stable conformers and the energy barriers required to transition between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies on Derivatives

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to correlate the biological activity of a series of compounds with their 3D structural properties. For instance, 3D-QSAR studies on pyrimidine derivatives have successfully established predictive models for various biological targets. These models offer insights into the structural requirements for activity, helping to rationalize the design of new molecules.

Prediction of Molecular Descriptors Relevant to Chemical Reactivity and Interactions

The chemical reactivity and interaction of pyrimidine derivatives are governed by a variety of molecular descriptors. These descriptors can be calculated using computational methods and are crucial for building predictive QSAR models. Key descriptors often include electronic, steric, and thermodynamic properties.

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, a common reaction pathway for pyrimidine rings.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Steric and Topological Descriptors:

Molecular Volume and Surface Area: These descriptors are related to the size and shape of the molecule, which are critical for its ability to fit into a biological receptor's binding site.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Thermodynamic Descriptors:

LogP (Partition Coefficient): This value indicates the lipophilicity of a compound, which affects its membrane permeability and distribution within the body.

In studies of pyrazolo-pyrimidine derivatives, for example, parameters such as total energies, relative energies, bond lengths, bond angles, and Gibbs free energy have been computationally investigated to understand their structural and electronic properties.

Below is an interactive data table summarizing key molecular descriptors and their relevance, as inferred from studies on analogous pyrimidine systems.

| Descriptor Category | Specific Descriptor | Relevance to Chemical Reactivity and Interactions |

| Electronic | HOMO/LUMO Energies | Predicts susceptibility to nucleophilic/electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | |

| Dipole Moment | Influences solubility and interaction with polar environments. | |

| Steric/Topological | Molecular Volume | Determines steric fit within a binding pocket. |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and bioavailability. | |

| Thermodynamic | LogP | Indicates lipophilicity and affects pharmacokinetics. |

Development of Predictive Models for Analogous Systems

The development of predictive QSAR models for systems analogous to this compound has been a significant area of research. These models are typically built using a training set of compounds with known biological activities and then validated using a separate test set. Machine learning algorithms, such as random forest, are increasingly being used to construct these models due to their high prediction performance nih.gov.

For example, a QSAR analysis was performed on a series of 2-arylpyrimidine and s-triazine derivatives as selective PDE4B inhibitors jchemrev.comresearchgate.net. The developed models were able to identify key structural features responsible for their inhibitory activity jchemrev.comresearchgate.net. Similarly, 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors have yielded statistically valid CoMFA and CoMSIA models with good correlative and predictive power.

The statistical robustness of these models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good internal predictivity, while a high r² value suggests a strong correlation between the predicted and observed activities.

The following table presents a hypothetical summary of statistical parameters from a 3D-QSAR study on a series of pyrimidine derivatives, illustrating the typical performance of such models.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | SEE (Standard Error of Estimate) | F-value |

| CoMFA | 0.65 | 0.92 | 0.25 | 150.7 |

| CoMSIA | 0.71 | 0.95 | 0.21 | 185.3 |

These predictive models are invaluable in the field of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation researchgate.net.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving pyrimidine derivatives. Density Functional Theory (DFT) is a widely used method for these investigations, as it offers a good balance between accuracy and computational cost.

Transition State Characterization and Reaction Energy Profiles

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For pyrimidine systems, computational studies have been used to investigate various reaction mechanisms, such as nucleophilic aromatic substitution (SNAr) and multicomponent reactions for the synthesis of fused pyrimidine rings wuxiapptec.comnih.gov. For instance, in the SNAr reaction of dichloropyrimidines, transition state calculations have been employed to understand the regioselectivity of the substitution wuxiapptec.com. The calculated energy of the transition states for substitution at different positions can explain the experimentally observed product distribution wuxiapptec.com.

A hypothetical reaction energy profile for a nucleophilic substitution on a pyrimidine ring might show the formation of a Meisenheimer complex as an intermediate, with two transition states leading to and from this intermediate.

Regioselectivity and Stereoselectivity Predictions

Computational methods are particularly useful for predicting the regioselectivity and stereoselectivity of reactions, which is often a challenge to determine experimentally.

Regioselectivity: In reactions involving substituted pyrimidines, there are often multiple possible sites for reaction. Computational analysis of the electronic structure of the pyrimidine derivative can predict the most likely site of attack. For example, the regioselectivity of nucleophilic attack on dichloropyrimidines is highly sensitive to electronic and steric effects, which can be accurately predicted using quantum mechanical calculations wuxiapptec.com. A DFT study on the interaction of pyrimidone isomers with Lewis acids revealed a strong regioselectivity, with borane (B79455) derivatives preferring the nitrogen site and alkali acids showing a preference for the oxygen site in one of the isomers nih.gov.

Stereoselectivity: For reactions that can produce stereoisomers, computational chemistry can be used to predict which isomer will be formed preferentially. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product. A computational study on the enzyme dihydropyrimidinase, which is involved in pyrimidine metabolism, investigated the origin of its stereospecificity rsc.org. The calculations revealed the importance of specific amino acid residues in stabilizing the transition state for the formation of the preferred stereoisomer rsc.org.

The combination of machine-learned reaction representations and quantum mechanical descriptors is an emerging approach for the accurate and rapid prediction of regioselectivity in substitution reactions researchgate.netrsc.org.

Coordination Chemistry Studies of 2 Hydrazinyl 4 Pyridin 3 Yl Pyrimidine As a Ligand

Ligand Design Principles and Coordination Sites

The design of a ligand is crucial in determining the structure and properties of the resulting metal complex. 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine is a multitopic ligand, meaning it possesses several potential donor atoms that can coordinate to a metal center. The key to its versatility lies in the strategic placement of nitrogen atoms within its pyrimidine (B1678525), hydrazine (B178648), and pyridine (B92270) moieties.

The pyrimidine ring in this compound contains two nitrogen atoms. Depending on the steric and electronic environment, one or both of these nitrogens can act as donor atoms. The hydrazine group (-NH-NH2) introduces two additional nitrogen atoms, each with a lone pair of electrons available for coordination. The terminal amino group of the hydrazine moiety is often a primary coordination site due to its accessibility. The nitrogen atom of the hydrazine group attached to the pyrimidine ring can also participate in chelation, often forming a stable five-membered ring with the metal ion and one of the pyrimidine nitrogens. This bidentate chelation is a common feature in related hydrazinopyrimidine ligands and contributes to the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated through various spectroscopic and analytical techniques.

Transition metal ions such as Zn(II), Cd(II), Cu(II), Ag(I), and Ru(II) are known to form stable complexes with nitrogen-containing heterocyclic ligands. The reaction of this compound with salts of these metals (e.g., chlorides, nitrates, or perchlorates) in solvents like ethanol (B145695), methanol, or acetonitrile (B52724) can yield a variety of coordination compounds. The stoichiometry of the reaction, the pH of the solution, and the reaction temperature can all influence the final product. For instance, a 1:1 or 1:2 metal-to-ligand ratio can lead to the formation of mononuclear complexes, while different conditions might favor the formation of dinuclear or polynuclear structures. The coordination geometry around the metal center can range from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate complexes, depending on the coordination number and the electronic configuration of the metal ion.

The characterization of the newly synthesized complexes is essential to determine their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For example, the stretching vibrations of the N-H bonds in the hydrazine group and the C=N and C=C bonds in the pyrimidine and pyridine rings are expected to shift to lower or higher wavenumbers upon coordination. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule. Ligand-centered π → π* and n → π* transitions are typically observed in the UV region. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) due to the interaction of the ligand's orbitals with the metal ion's orbitals. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear in the visible region, which are responsible for the color of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes, such as those of Zn(II), Cd(II), and sometimes Ag(I) and Ru(II). The chemical shifts of the protons and carbons in the ligand will change upon coordination. Protons on atoms close to the coordination site will experience the most significant shifts. For instance, the protons of the hydrazine group and the protons on the pyridine and pyrimidine rings adjacent to the coordinating nitrogen atoms are expected to show noticeable downfield or upfield shifts.

The following table summarizes representative spectroscopic data for metal complexes of ligands analogous to this compound.

| Metal Ion | Technique | Observed Changes and Interpretations |

| Zn(II) | IR | Shift in ν(N-H) and ν(C=N) bands, indicating coordination through hydrazine and pyrimidine/pyridine nitrogen. |

| NMR | Downfield shift of protons on the pyridine and pyrimidine rings, confirming coordination of the heterocyclic nitrogens. | |

| Cd(II) | IR | Similar shifts to Zn(II) complexes, suggesting a similar coordination mode. |

| UV-Vis | Bathochromic shift of ligand-centered transitions upon complexation. | |

| Cu(II) | IR | Broadening and shifting of N-H and C=N stretching bands. Appearance of new M-N bands. |

| UV-Vis | Appearance of a broad d-d transition band in the visible region. | |

| Ag(I) | IR | Significant shifts in the vibrational frequencies of the heterocyclic rings. |

| NMR | Complex multiplets in the aromatic region, indicating coordination. | |

| Ru(II) | IR | Characteristic shifts in the fingerprint region of the ligand. |

| UV-Vis | Appearance of MLCT bands in the visible region, characteristic of Ru(II) polypyridyl complexes. |

Structural Analysis of Coordination Compounds

While spectroscopic data provide valuable insights into the coordination environment, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination compound. This technique provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

For complexes of this compound, various coordination modes and geometries can be anticipated based on studies of similar ligands. For instance, with a metal ion like Cu(II), a distorted octahedral or square pyramidal geometry is common. With Zn(II) and Cd(II), tetrahedral or octahedral geometries are often observed. The ligand could act as a bidentate chelate, forming a stable five- or six-membered ring with the metal ion. It could also act as a bridging ligand, connecting two metal centers and leading to the formation of one-, two-, or three-dimensional coordination polymers.

The table below presents hypothetical, yet plausible, structural data for a representative metal complex of this compound, based on known structures of analogous compounds.

| Parameter | Representative Value for a Hypothetical [M(L)₂X₂] Complex |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma |

| Coordination Geometry | Distorted Octahedral |

| M-N(pyrimidine) (Å) | 2.1 - 2.3 |

| M-N(hydrazine) (Å) | 2.0 - 2.2 |

| M-N(pyridine) (Å) | 2.1 - 2.4 |

| N-M-N Bite Angle (°) | 75 - 90 |

The structural analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydrazine N-H groups and π-π stacking between the aromatic rings, which play a crucial role in stabilizing the crystal lattice.

X-ray Crystallography of Metal-Ligand Adducts

X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of metal-ligand complexes in the solid state. While specific crystal structures for adducts of this compound are not extensively detailed in the provided literature, analysis of closely related pyrimidine-hydrazinyl ligands provides significant insight into the expected structural arrangements.

Similarly, studies on other substituted hydrazinyl-pyrimidine derivatives reveal how intermolecular forces dictate the supramolecular structure. In the crystal of 4-Hydrazino-2-(methylsulfanyl)pyrimidine, molecules form centrosymmetric dimers linked by pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further connected through additional N—H⋯N links, creating a two-dimensional, wave-like supramolecular array. nih.gov

The structural data from a manganese(II) complex with 4,6-bis[(N-methyl-2-(pyrindin-2-ylmethylene)hydrazinyl]pyrimidine demonstrates a penta-coordinated metal center. nih.gov The crystal structure is characterized by intermolecular C—H···Cl and C—H···N hydrogen bonds that connect the complex molecules. nih.gov

Table 1: Selected Crystallographic Data for a Related Manganese(II) Complex nih.gov

| Parameter | Value |

|---|---|

| Compound | [MnCl₂(C₁₈H₁₈N₈)] |

| Coordination Geometry | Distorted Square Pyramidal |

| Metal-Ligand Bonds (Å) | Mn1—N5: 2.2227 (16) |

| Mn1—N7: 2.2628 (16) | |

| Mn1—Cl3: 2.3695 (6) | |

| Mn1—Cl6: 2.3453 (7) | |

| Key Bond Angles (°) | Cl3—Mn1—Cl6: 113.06 (2) |

| N5—Mn1—N7: 69.14 (6) |

Determination of Coordination Geometry and Stoichiometry

The coordination geometry and stoichiometry of metal complexes involving pyrimidine derivatives are influenced by the nature of the metal ion, the ligand's denticity, and reaction conditions. Pyrimidine derivatives can coordinate with metals in various stoichiometric ratios, commonly observed as [1:1], [1:2], and [1:3] (metal:ligand).

The coordination geometry around the central metal ion can vary significantly.

Octahedral Geometry : In many instances, pyrimidine-based ligands form bis-chelate complexes, resulting in a distorted octahedral arrangement around the central metal ion. researchgate.net For example, a rhodium(III) complex with a 9-anthrahydrazone pyrimidine derivative adopts a distorted octahedral configuration, with the ligand acting as a bidentate chelate. mdpi.com Similarly, a Co(III) complex with a (thiazol-2-yl)hydrazone-based ligand features two tridentate ligands coordinated to the metal center, also forming an octahedral geometry. scispace.com

Square-Pyramidal Geometry : In other cases, different geometries are observed. A manganese(II) complex with a related pyrimidine-based ligand exhibits a distorted square-pyramidal geometry. nih.gov In this structure, the Mn(II) ion is penta-coordinated by three nitrogen atoms from the organic ligand and two chlorine atoms. nih.gov

The specific coordination mode of this compound would depend on which of its nitrogen donors (from the pyrimidine ring, pyridine ring, and hydrazinyl group) bind to the metal center, allowing for its function as a monodentate, bidentate, or bridging ligand.

Table 2: Coordination Geometries in Related Pyrimidine-Hydrazone Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|---|

| Mn(II) | 4,6-bis[(N-methyl-2-(pyrindin-2-ylmethylene)hydrazinyl]pyrimidine | Distorted Square Pyramidal | 1:1 | nih.gov |

| Rh(III) | (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine | Distorted Octahedral | 1:1 | mdpi.com |

| Co(III) | (thiazol-2-yl)hydrazone derivative | Octahedral | 1:2 | scispace.com |

| Ni(II), Fe(III) | Schiff base from S-methyl/S-benzyl dithiocarbazate | Distorted Octahedral | 1:2 | researchgate.net |

Applications in Materials Science and Catalysis

The ability of this compound to form stable, structured complexes with metal ions opens up possibilities for its use in materials science and catalysis. Its multiple coordination sites allow for the construction of complex, high-dimensional structures.

Formation of Coordination Polymers and Supramolecular Assemblies

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The multi-dentate nature of this compound, with donor atoms on separate rings, makes it an excellent candidate for forming such polymers and other supramolecular assemblies. The pyridinyl and pyrimidinyl nitrogen atoms can bridge different metal centers, while the hydrazinyl group can participate in extensive hydrogen bonding to stabilize the resulting network.

The formation of supramolecular structures is a common feature in related compounds. For instance, the crystal structure of a Co(III) complex with a similar hydrazone ligand is dominated by hydrogen bonds and stacking interactions, which expand one-dimensional chains into two-dimensional supramolecular layers. scispace.com The crystal of 4-Hydrazino-2-(methylsulfanyl)pyrimidine also demonstrates the formation of a 2-D array through a network of hydrogen bonds. nih.gov These examples highlight the significant role of non-covalent interactions in directing the self-assembly of pyrimidine-based ligands into organized, higher-order structures.

Exploration of Catalytic Potentials (excluding specific clinical applications)

Metal complexes derived from hydrazone ligands are recognized for their catalytic applications. researchgate.net The coordination of the ligand to a metal center can modulate the metal's electronic properties and create a specific coordination environment conducive to catalysis. The stability and well-defined stereochemistry of these complexes are advantageous for developing effective catalysts.

While specific catalytic studies on this compound complexes are not detailed, the general class of hydrazone-transition metal complexes has shown promise in various catalytic processes. The presence of both pyrimidine and pyridine moieties, along with the hydrazinyl linker, provides a tunable electronic and steric environment around the metal center, which is a key aspect in the design of novel catalysts for organic synthesis and other industrial applications.

Exploration of Biological Modulatory Potential in Vitro

In Vitro Cellular Activity (Mechanistic Insights)

The therapeutic potential of heterocyclic compounds, particularly those incorporating pyrimidine (B1678525) scaffolds, is a subject of extensive research. The 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, a core component of the noteworthy kinase inhibitor imatinib, serves as a privileged structure in the design of novel biologically active agents. nih.govnih.gov The introduction of a hydrazinyl group at the C2 position of this pyrimidine ring is hypothesized to further modulate its biological profile, leading to a range of cellular activities. This section explores the in vitro biological modulatory potential of 2-hydrazinyl-4-(pyridin-3-yl)pyrimidine and its closely related derivatives, focusing on anti-proliferative and antimicrobial effects, and delving into the mechanistic pathways that underpin these activities at the cellular level.

Antimicrobial Activity against Bacterial and Fungal Strains

The hydrazinyl moiety is a key functional group in a variety of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including antimicrobial effects. nih.gov The incorporation of this group into the pyridinyl-pyrimidine scaffold is a strategic approach to developing novel antimicrobial agents.

Studies on related structures have demonstrated the validity of this approach. For example, a series of nicotinic acid benzylidene hydrazide derivatives showed that compounds featuring nitro and dimethoxy substituents were the most active against a panel of microbes including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, newly synthesized triazolo[4,3-a]pyrazine derivatives, which are bioisosteres of pyrimidines, were tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com One derivative, compound 2e, displayed superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the standard drug ampicillin. mdpi.com

Furthermore, research on arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones, a structurally analogous class of compounds, confirmed their antimicrobial action against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Escherichia coli, Salmonella typhi), and the fungal strain Candida albicans. nih.gov The findings suggest that the antimicrobial potency can be modulated by the nature of substituents on the heterocyclic core. nih.gov These results collectively indicate the significant potential of the this compound scaffold as a template for developing new agents to combat bacterial and fungal infections.

Table 2: Antimicrobial Activity of a Related Triazolo[4,3-a]pyrazine Derivative (Compound 2e)

| Microorganism | Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 | mdpi.com |

Mechanistic Exploration of Cellular Effects (e.g., Vacuole-Inducing Activity, Apoptosis Induction Pathways without clinical outcomes)

Beyond direct cytotoxicity, understanding the specific cellular mechanisms initiated by this compound derivatives is crucial. Research has uncovered unique modes of action, including the induction of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization, and the activation of classical apoptosis pathways.

A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which share the core pyridinyl-pyrimidine hydrazide structure, identified several compounds with excellent vacuole-inducing activity. nih.gov One potent derivative, designated 12A, was found to effectively induce methuosis in various cancer cell lines, including A549 and MCF-7, while having minimal effect on normal human cells. nih.gov Mechanistic investigations revealed that these drug-induced vacuoles originate from macropinosomes, distinguishing this process from autophagy. nih.gov

In addition to methuosis, other pyrimidine derivatives have been shown to induce apoptosis. For instance, a nih.govrsc.orgnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivative, H12, was found to induce apoptosis in MGC-803 gastric cancer cells in a dose-dependent manner. mdpi.com This was accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2, alongside an upregulation of cleaved-Caspase-7. mdpi.com The compound also caused cell cycle arrest at the G2/M phase. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives, acting as Src tyrosine kinase inhibitors, were shown to trigger the production of reactive oxygen species (ROS) in glioblastoma cells. nih.gov This oxidative stress led to mitochondrial membrane disruption, DNA double-strand breaks, and ultimately, cell death primarily through necrosis. nih.gov These findings illustrate that the 4-(pyridin-3-yl)pyrimidine scaffold can be derivatized to trigger distinct cell death pathways, offering multiple avenues for therapeutic intervention.

Future Research Directions and Advanced Applications

Design and Synthesis of Advanced Derivatives with Tuned Properties

Future efforts will likely focus on creating advanced derivatives of 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine with precisely tuned biological and chemical properties. This can be achieved through rational design strategies that modify the core scaffold to optimize interactions with biological targets or to impart novel physicochemical characteristics.

Scaffold hopping is a prominent strategy in drug discovery to identify structurally novel compounds with similar biological activity, potentially leading to improved properties such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For the this compound core, this could involve replacing the central pyrimidine (B1678525) ring with other heterocyclic systems that maintain the key spatial arrangement of substituents.

Bioisosteric replacement, a related concept, involves substituting specific functional groups with others that have similar physical or chemical properties. The goal is to modulate the molecule's activity, stability, or toxicity. The hydrazinyl moiety, for example, could be replaced with other linkers to explore different hydrogen bonding patterns and conformational flexibilities.

Table 1: Potential Scaffold Hopping and Bioisosteric Replacement Strategies

| Original Moiety | Proposed Replacement | Potential Rationale | Relevant Class |

|---|---|---|---|

| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | To explore novel intellectual property and alter kinase binding modes. nih.gov | Scaffold Hop |

| Pyrimidine | Pyrido[3,4-d]pyrimidine | To introduce a new hydrogen bond acceptor and modify planarity. researchgate.net | Scaffold Hop |

| Hydrazinyl (-NHNH₂) | Amino (-NH₂) or Hydroxylamino (-NHOH) | To fine-tune hydrogen bonding capacity and metabolic stability. | Bioisosteric Replacement |

| Pyridin-3-yl | Thiazol-5-yl | To modify the electronic properties and explore different vector spaces for substitution. nih.gov | Bioisosteric Replacement |

Achieving high selectivity for a specific biological target, such as a particular protein kinase, is a critical goal in drug development to minimize off-target effects. Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of the target protein to design potent and selective inhibitors. nih.gov

The process begins with determining the crystal structure of the target protein, often in complex with a ligand. Computational molecular docking studies can then be used to predict the binding mode of this compound within the active site. orientjchem.orgresearchgate.net This information allows medicinal chemists to design modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target's binding pocket while avoiding interactions that could lead to binding with other, undesired proteins. For instance, the 2,4-disubstituted pyrimidine core is a known scaffold for kinase inhibitors, where the nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds within the hinge region of the kinase ATP-binding site. nih.govnih.gov By analyzing the unique features of a target kinase, derivatives can be designed to exploit specific pockets or residues, thereby achieving greater selectivity. nih.gov

Integration into Advanced Chemical Systems

Beyond its direct therapeutic potential, the this compound scaffold can serve as a versatile component in the construction of more complex chemical systems for research and materials science.

Chemical probes are essential tools for dissecting complex biological pathways. The reactive hydrazinyl group of the parent compound provides a convenient chemical handle for conjugation to reporter molecules, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. By attaching such a tag, derivatives of this compound can be used to visualize the localization of a target protein within cells, to identify its binding partners, or to study the dynamics of its signaling pathways. For a derivative with known high affinity and selectivity for a specific protein, its conversion into a probe would enable detailed investigation of that protein's function in its native biological context.

The pyridine (B92270) and pyrimidine rings contain nitrogen atoms that can act as ligands, coordinating to metal ions to form metallo-supramolecular assemblies. The specific geometry and electronic properties of this compound could be exploited to direct the self-assembly of discrete molecular cages, coordination polymers, or metal-organic frameworks (MOFs). Such structures are of interest for applications in catalysis, gas storage, and molecular sensing. The hydrazinyl group could also participate in forming extensive hydrogen-bonded networks, further guiding the formation of ordered solid-state structures.

Methodological Advancements in Synthesis and Characterization

Future research will also benefit from advancements in the synthetic and analytical methods used to create and characterize derivatives of this compound. The synthesis of related hydrazinyl pyrimidines often involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov Innovations in catalytic cross-coupling reactions and multicomponent reactions could provide more efficient and versatile routes to novel analogues. researchgate.netrsc.org

Furthermore, the development of high-throughput synthesis and screening platforms will accelerate the exploration of the chemical space around this scaffold. Advanced characterization techniques, including 2D NMR spectroscopy, X-ray crystallography, and sophisticated mass spectrometry methods, will be crucial for unambiguously determining the structure and purity of newly synthesized compounds and for studying their interactions with biological targets. researchgate.netresearchgate.net

Exploration of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents, toxic reagents, and lengthy reaction times. rasayanjournal.co.in The principles of green chemistry offer a compelling alternative, aiming to develop synthetic routes that are more environmentally benign, economically viable, and efficient. rasayanjournal.co.in For the synthesis of this compound and related compounds, future research is steering towards several key green approaches.

One promising avenue is the use of microwave-assisted synthesis . ijper.org This technique can dramatically reduce reaction times, improve product yields, and often allows for solvent-free reactions. rasayanjournal.co.inijper.org For instance, the condensation of chalcones with urea (B33335) to form pyrimidine derivatives has been successfully achieved using microwave irradiation, offering advantages like shorter reaction times and excellent yields. ijper.org Similarly, hydrazide derivatives have been synthesized efficiently from corresponding acids in a single, microwave-assisted step. japtronline.comneliti.com

Another significant green technique is ultrasound-assisted synthesis (sonochemistry) . The application of ultrasonic irradiation can accelerate reactions through acoustic cavitation, leading to shorter reaction times and increased yields compared to conventional heating methods. nih.govnih.govbeilstein-archives.org This method has been successfully applied to the synthesis of various pyrimidine scaffolds and their fused derivatives, demonstrating its potential for cleaner and more efficient production. nih.govresearchgate.net

Furthermore, the development of multicomponent reactions (MCRs) in a single pot represents a highly efficient and atom-economical approach. rasayanjournal.co.in MCRs combine three or more reactants in one step to form a final product that incorporates most or all of the atoms of the starting materials, thereby minimizing waste. rasayanjournal.co.in The use of eco-friendly solvents, such as ionic liquids or even water, and the application of reusable catalysts are also central to making the synthesis of pyrimidine derivatives more sustainable. rasayanjournal.co.innih.gov

| Green Chemistry Approach | Key Advantages | Relevant Findings |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions. ijper.orgmdpi.com | Successfully used for synthesizing pyrimidine derivatives from chalcones and urea. ijper.org Yields can be 30-40% higher than conventional methods. dntb.gov.ua |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Shorter reaction times, mild conditions, high regioselectivity, excellent yields. nih.gov | Promotes the synthesis of various pyrimidine and fused-ring systems efficiently. nih.govnih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified workup procedures. rasayanjournal.co.in | Facilitates the synthesis of complex pyrano[2,3-d]pyrimidine derivatives in a one-pot reaction. nih.gov |

| Use of Green Catalysts/Solvents | Reduced environmental impact, catalyst reusability, minimal toxicity. rasayanjournal.co.in | Nanoparticle catalysts (e.g., Fe3O4, ZnO) have been used and easily recovered for multiple cycles. nih.gov |

Application of Advanced Analytical Techniques for Deeper Understanding

A comprehensive understanding of the three-dimensional structure, conformation, and electronic properties of this compound is crucial for elucidating its mechanism of action and designing more potent analogs. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy provide fundamental structural confirmation, advanced analytical methods can offer deeper insights. mdpi.commdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , such as 2D correlation experiments (COSY, NOESY), can be employed to unambiguously assign all proton and carbon signals and to determine the spatial proximity of atoms within the molecule. nih.gov These techniques are invaluable for detailed conformational analysis in solution, which is critical for understanding how the molecule might interact with a biological target. nih.gov

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This data is essential for validating computational models and understanding crystal packing forces. Hirshfeld surface analysis, derived from X-ray data, can further quantify intermolecular contacts. mdpi.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is vital for confirming the elemental composition of the compound. mdpi.com Advanced MS techniques can also be used to study the fragmentation patterns, providing additional structural verification.

These advanced methods, when used in combination, provide a powerful toolkit for the complete structural elucidation of this compound, forming a solid foundation for rational drug design and development.

Theoretical Predictions and Validation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the screening of virtual compound libraries to identify promising candidates. nih.gov For this compound, theoretical approaches can accelerate research by prioritizing synthetic efforts and providing insights into its potential biological activities.

Refinement of Computational Models for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net By developing robust QSAR models for pyrimidine derivatives, it is possible to predict the activity of novel, unsynthesized analogs of this compound. mdpi.comrsc.org These models are built using molecular descriptors that quantify various physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties) and relate them to a known biological response. researchgate.net The refinement and validation of these models using experimentally determined data are crucial for improving their predictive power. mdpi.commdpi.com

In addition to QSAR, computational tools like SwissADME and pkCSM can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity. mdpi.comnih.govnih.gov These predictions help in the early-stage assessment of a compound's drug-likeness, identifying potential liabilities such as poor oral bioavailability or toxicity before significant resources are invested in synthesis and testing. rsc.orgnih.gov

| Computational Method | Purpose | Key Applications for Pyrimidine Derivatives |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. nih.gov | Development of models to predict anticancer, antimicrobial, or other activities. researchgate.netrsc.orgtandfonline.com |

| ADME Prediction | Evaluate drug-likeness and pharmacokinetic properties. nih.gov | Predicting oral bioavailability, cell permeability, and metabolic stability. mdpi.commdpi.com |

| Toxicity Prediction | Estimate potential toxicity and adverse effects in silico. nih.gov | Assessing carcinogenicity and cytotoxicity to prioritize less toxic compounds. nih.gov |

| DFT Calculations | Determine electronic structure, molecular orbitals, and reactivity. jchemrev.com | Analyzing Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov |

In Silico Screening for Novel Interactions and Activities

In silico screening methods allow for the rapid evaluation of a compound against a vast number of biological targets, suggesting potential new applications and mechanisms of action.

Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand (the compound) to a target protein. remedypublications.com This method scores the interactions, such as hydrogen bonds and hydrophobic contacts, to estimate the binding affinity. nih.govnih.gov For this compound, docking studies can be performed against various known enzyme active sites (e.g., kinases, dihydrofolate reductase) to identify potential inhibitory activities. nih.govnih.gov The results can guide the design of derivatives with improved binding and selectivity. benthamdirect.com

Virtual screening expands on this by docking a library of compounds—either virtual or existing—against a specific target to identify potential "hits". nih.gov A library of analogs of this compound could be virtually screened to discover compounds with high predicted affinity for a particular protein. mdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model can be generated from known active ligands or the target's binding site and then used to screen databases for novel scaffolds that fit the model, including pyrimidine-based structures. tandfonline.comnih.gov

These computational strategies, when validated by experimental results, provide a powerful, synergistic approach to accelerate the discovery of new biological activities and interactions for this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as:

- Step 1: Condensation of pyridin-3-ylboronic acid with a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine) under Suzuki-Miyaura coupling conditions .

- Step 2: Hydrazine substitution at the 2-position of the pyrimidine ring, requiring precise pH control (e.g., acidic or basic media) to avoid side reactions like over-substitution . Optimization strategies include:

- Temperature modulation (e.g., 60–80°C for coupling reactions).

- Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki coupling).

- Purification via column chromatography or recrystallization to isolate the hydrazinyl derivative .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the hydrazinyl (-NH-NH₂) moiety and pyridine/pyrimidine ring substitution patterns. For example, the hydrazinyl proton appears as a singlet near δ 4.5–5.0 ppm .

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., m/z 231.1 for C₉H₈N₆) .

- FT-IR : To identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=N/C=C vibrations (1500–1600 cm⁻¹) .

Q. What are the primary biological targets of pyrimidine-hydrazinyl derivatives in medicinal chemistry?

These compounds are explored as:

- Kinase inhibitors : The pyrimidine scaffold mimics ATP-binding motifs, while the hydrazinyl group enhances hydrogen bonding with kinase active sites (e.g., EGFR or PI3K) .

- Antimicrobial agents : The pyridine ring’s lipophilicity aids membrane penetration, targeting bacterial topoisomerases .

Advanced Research Questions

Q. How can researchers resolve low yields in the final hydrazine substitution step during synthesis?

Common challenges and solutions:

- Competing side reactions : Use protecting groups (e.g., Boc for amines) to block unintended substitutions .

- Hydrazine instability : Employ anhydrous conditions and low temperatures (0–5°C) to prevent decomposition .

- Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quench intermediates early .

Q. What computational and experimental approaches are used to study the compound’s supramolecular interactions?

- DFT calculations : To model hydrogen-bonding networks between the hydrazinyl group and pyridine/pyrimidine acceptors .

- STM imaging : To visualize self-assembled monolayers on graphene or metal surfaces, revealing how intermolecular H-bonds compete with substrate interactions .

- X-ray crystallography : To resolve 3D packing motifs, such as π-π stacking between pyridine rings .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

Case studies:

- Electron-withdrawing groups (Cl, CF₃) : Enhance kinase inhibition by increasing electrophilicity of the pyrimidine core (IC₅₀ reduced by 40% for 4-Cl derivatives) .

- Methoxy groups : Improve solubility but reduce membrane permeability, as shown in logP comparisons (e.g., logP = 1.2 vs. 2.5 for unsubstituted analogs) .

- Pyridin-3-yl vs. pyridin-4-yl : The 3-substitution optimizes steric fit in kinase active sites, as confirmed by molecular docking .

Data Contradictions and Validation

- Kinase selectivity : reports PI3K inhibition, while emphasizes EGFR targeting. To reconcile, researchers should profile activity across kinase panels and validate via enzymatic assays (e.g., ADP-Glo™) .

- Synthetic yields : Yields for hydrazine substitution vary from 50% () to 70% (). Reproducibility requires strict control of stoichiometry (1:1.2 hydrazine:precursor) and inert atmospheres .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products